molecular formula C16H18ClN5 B11209350 1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209350
M. Wt: 315.80 g/mol
InChI Key: WANNLUMQEMULDN-UHFFFAOYSA-N
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Description

The compound 1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chloro-2-methylphenyl substituent at the 1-position and a diethylamine group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antiviral agents. Pyrazolo[3,4-d]pyrimidines are known for their ability to mimic purine bases, enabling interactions with ATP-binding pockets in enzymes such as mTOR and viral proteases .

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)14-7-6-12(17)8-11(14)3/h6-10H,4-5H2,1-3H3

InChI Key

WANNLUMQEMULDN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.

    Substitution Reactions:

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting nitro groups to amines or reducing double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (1-Position) Substituents (4-Position) Melting Point (°C) Yield (%) Source Evidence
1-(4-Chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₉ClN₆ 342.83 4-Chloro-2-methylphenyl N,N-diethyl N/A N/A N/A
6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₃H₁₁Cl₂N₅ 308.17 4-Chloro-2-methylphenyl 1-Methyl, 6-Cl N/A N/A
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) C₂₀H₁₇Cl₂N₅S 430.35 2-Chloro-2-phenylethyl 6-Methylthio, N-(2-Cl-Ph) 169–171 69
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₈H₁₄ClN₅ 343.79 4-Chlorophenyl N-Benzyl N/A N/A
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine C₁₂H₉Cl₂N₅ 298.14 1-Methyl N-(2-Cl-Ph) N/A N/A

Key Observations :

  • Substituent Effects on Melting Points: Bulky or polar groups (e.g., morpholinoethylthio in compound 2e ) tend to lower melting points compared to smaller substituents (e.g., methylthio in SI388, 169–171°C).

Key Observations :

  • Bulky substituents (e.g., 2-chloro-2-phenylethyl) improve yields (69%) due to reduced side reactions .
  • Diethylamine groups (as in the target compound) may require optimized conditions to avoid steric interference during synthesis.

Key Observations :

  • Mutagenicity: Pyrazolo[3,4-d]pyrimidines with chloroaryl groups (e.g., 6-chloro-N-(2-chlorophenyl)-1-methyl) show mutagenicity in Ames tests but lack carcinogenicity in vivo, suggesting a manageable toxicity profile .
  • Kinase Selectivity : Substituents at the 4-position (e.g., diethylamine vs. benzyl) critically influence kinase selectivity, as seen in OSI-027’s mTOR specificity .

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